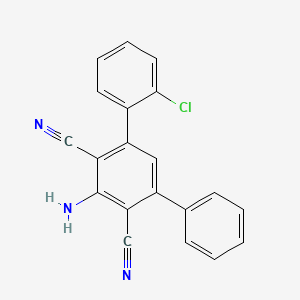
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as CPTIO, is a synthetic compound that has been widely used in scientific research. CPTIO is a nitric oxide (NO) scavenger that is commonly used to study the physiological and biochemical effects of NO in biological systems.
作用机制
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide works by scavenging NO and forming a stable nitroxyl radical (NO•) complex. This reaction prevents NO from reacting with other molecules in the system, which allows researchers to study the effects of NO on biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has a high affinity for NO and reacts quickly, making it an effective tool for studying NO in biological systems.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of cardiovascular disease and cancer. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to modulate immune response and reduce cell death in various cell types.
实验室实验的优点和局限性
One of the main advantages of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is its high affinity for NO, which makes it an effective tool for studying the effects of NO in biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is also relatively stable and can be stored for long periods of time. However, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations. It can react with other molecules in the system, which can affect the results of experiments. Additionally, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be toxic at high concentrations, so researchers must be careful when using it in experiments.
未来方向
There are many potential future directions for research involving 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is the role of NO in cancer and the potential use of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide as a cancer therapy. Additionally, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide could be used to study the effects of NO in other disease models, such as diabetes and Alzheimer's disease. Finally, researchers could explore the use of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other drugs or therapies to enhance its effects.
Conclusion
In conclusion, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of NO in biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide works by scavenging NO and forming a stable nitroxyl radical complex, which allows researchers to study the effects of NO on biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has a variety of biochemical and physiological effects, and is relatively stable and easy to store. While 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations, there are many potential future directions for research involving this compound.
合成方法
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized by reacting 4-chloroaniline with thiocarbonyldiimidazole in the presence of triethylamine. The resulting product is then reacted with nitric oxide to form 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. The purity of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be improved by recrystallization from ethanol.
科学研究应用
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is commonly used in scientific research to study the physiological and biochemical effects of NO in biological systems. It has been used in a variety of studies, including cardiovascular disease, cancer, and neurodegenerative diseases. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is also used to study the role of NO in inflammation, immune response, and oxidative stress.
属性
IUPAC Name |
3-(4-chlorophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c9-6-3-1-5(2-4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDUGLDXWYABRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=NS(=O)(=O)N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)

![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-(1-naphthyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5222247.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5222276.png)

![3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B5222304.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene](/img/structure/B5222339.png)